(quinolin-2-ylmethylideneamino)thiourea
Overview
Description
(quinolin-2-ylmethylideneamino)thiourea is an organosulfur compound with the molecular formula C₁₁H₁₀N₄S It is a derivative of thiourea, where the thiourea moiety is bonded to a quinoline ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (quinolin-2-ylmethylideneamino)thiourea typically involves the condensation of 2-quinolinecarboxaldehyde with thiourea. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-quinolinecarboxaldehyde and thiourea.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(quinolin-2-ylmethylideneamino)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit certain enzymes and interact with biological targets.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (quinolin-2-ylmethylideneamino)thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the thiourea moiety can form hydrogen bonds with amino acid residues in proteins. This dual interaction allows the compound to inhibit enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (pyrazin-2-ylmethylideneamino)thiourea
- (dipyridin-2-ylmethylideneamino)thiourea
- (pyridin-2-ylmethylideneamino)thiourea
Uniqueness
(quinolin-2-ylmethylideneamino)thiourea is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs, such as enhanced binding affinity to biological targets and improved stability in various chemical environments.
Properties
IUPAC Name |
[(E)-quinolin-2-ylmethylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c12-11(16)15-13-7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H,(H3,12,15,16)/b13-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSVPIHNHFNXNY-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3608-81-9 | |
Record name | NSC79295 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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